molecular formula C31H48N7O17P3S B1242334 perillyl-coenzyme A

perillyl-coenzyme A

Cat. No. B1242334
M. Wt: 915.7 g/mol
InChI Key: OXKCUIYSFSJEKA-GIOVMEBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perillyl-coenzyme A is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of perillic acid. It has a role as a mouse metabolite. It derives from a perillic acid.

Scientific Research Applications

Biocatalytic Production and Anticarcinogenic Properties

  • Biocatalytic Production : A study by van Beilen et al. (2005) highlighted the biocatalytic production of (−)-perillyl alcohol from limonene using a novel Mycobacterium sp. cytochrome P450 alkane hydroxylase. This process is significant due to the anticarcinogenic properties of (−)-perillyl alcohol.
  • Anticarcinogenic Effects : Ren and Elson (1997) found that perillyl alcohol inhibited types I and II geranylgeranyl-protein transferases in NIH3T3 cells, suggesting a potential mechanism for its anticancer activities. This inhibition could play a crucial role in preventing or treating a variety of cancers (Ren, Elson & Gould, 1997).

Enzymatic Inhibition and Cancer Treatment

  • Enzymatic Inhibition : Gelb et al. (1995) demonstrated that limonene, perillyl alcohol, and their metabolites, like perillic acid, can inhibit protein prenylation enzymes, which may be pivotal in their antitumor effects (Gelb, Tamanoi, Yokoyama, Ghomashchi, Esson & Gould, 1995).
  • Role in Prostate Cancer : Perillyl alcohol was found to inhibit the expression and function of the androgen receptor in human prostate cancer cells, providing a potential therapeutic application (Chung, Lee, Jae Seok Lee & Young, 2006).

Biochemical and Molecular Mechanisms

  • Coenzyme A and Metabolism : Research by Leonardi et al. (2005) on Coenzyme A (CoA), an essential cofactor in metabolism, sheds light on its crucial role in various biochemical processes, including those involving perillyl-coenzyme A (Leonardi, Zhang, Rock & Jackowski, 2005).
  • Chemoprevention in Lung Cancer : Lantry et al. (1997) found that perillyl alcohol, an inhibitor of farnesyltransferase, exhibited a chemopreventive effect in mouse lung tumor assays (Lantry, Zhang, Gao, Crist, Wang, Kelloff, Lubet & You, 1997).

properties

Molecular Formula

C31H48N7O17P3S

Molecular Weight

915.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-prop-1-en-2-ylcyclohexene-1-carbothioate

InChI

InChI=1S/C31H48N7O17P3S/c1-17(2)18-5-7-19(8-6-18)30(43)59-12-11-33-21(39)9-10-34-28(42)25(41)31(3,4)14-52-58(49,50)55-57(47,48)51-13-20-24(54-56(44,45)46)23(40)29(53-20)38-16-37-22-26(32)35-15-36-27(22)38/h7,15-16,18,20,23-25,29,40-41H,1,5-6,8-14H2,2-4H3,(H,33,39)(H,34,42)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t18?,20-,23-,24-,25+,29-/m1/s1

InChI Key

OXKCUIYSFSJEKA-GIOVMEBGSA-N

Isomeric SMILES

CC(=C)C1CCC(=CC1)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=C)C1CCC(=CC1)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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